9-(3-chlorophenyl)-3-(morpholin-4-yl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione
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Overview
Description
“9-(3-chlorophenyl)-3-(morpholin-4-yl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione” is a complex organic compound that belongs to the class of pyrimidoisoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-(3-chlorophenyl)-3-(morpholin-4-yl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione” typically involves multi-step organic reactions. The starting materials often include 3-chlorophenyl derivatives, morpholine, and isoquinoline precursors. Common synthetic routes may involve:
Condensation reactions: Combining the isoquinoline and pyrimidine rings.
Substitution reactions: Introducing the 3-chlorophenyl and morpholine groups.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
“9-(3-chlorophenyl)-3-(morpholin-4-yl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione” can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of certain groups with others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more oxidized derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological molecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “9-(3-chlorophenyl)-3-(morpholin-4-yl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate their activity.
Pathways: Influencing biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Pyrimidoisoquinolines: Other compounds in this class with similar structures.
Chlorophenyl derivatives: Compounds with the 3-chlorophenyl group.
Morpholine-containing compounds: Molecules that include the morpholine ring.
Uniqueness
“9-(3-chlorophenyl)-3-(morpholin-4-yl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione” is unique due to its specific combination of functional groups and ring structures, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
9-(3-chlorophenyl)-3-morpholin-4-yl-2,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-1,7-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3/c22-14-3-1-2-12(8-14)13-9-15-16(17(27)10-13)11-23-19-18(15)20(28)25-21(24-19)26-4-6-29-7-5-26/h1-3,8,11,13H,4-7,9-10H2,(H,23,24,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSOEIQJVBXGKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=NC=C4C(=C3C(=O)N2)CC(CC4=O)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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